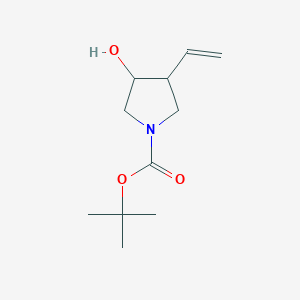![molecular formula C10H8N4O2 B13081728 2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B13081728.png)
2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is a chemical compound with the molecular formula C10H8N4O2 and a molecular weight of 216.2 g/mol It is known for its unique structure, which includes a pyrazine ring and a dihydropyridinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one typically involves the reaction of pyrazine-2-carboxylic acid with 2-amino-3-hydroxypyridine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one has several scientific research applications, including:
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action is still under investigation and may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{Hydroxy[(pyridin-3-yl)amino]methylidene}-2,3-dihydropyridin-3-one: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
3-Hydroxy-N-(2-pyrazinyl)-2-pyridinecarboxamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is unique due to its specific combination of a pyrazine ring and a dihydropyridinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C10H8N4O2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
3-hydroxy-N-pyrazin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c15-7-2-1-3-13-9(7)10(16)14-8-6-11-4-5-12-8/h1-6,15H,(H,12,14,16) |
InChI-Schlüssel |
RJDZKEDRFMNQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)NC2=NC=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)



![3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)






